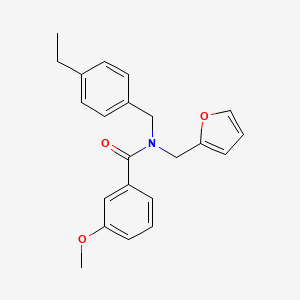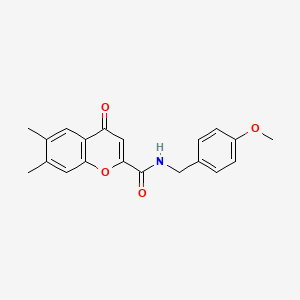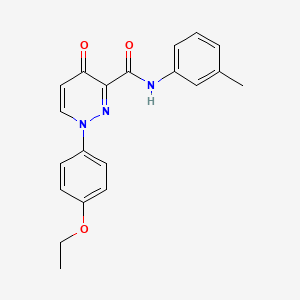![molecular formula C22H25NO5 B11392373 3-tert-butyl-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392373.png)
3-tert-butyl-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fused furochromene ring system. Let’s break down its structure:
3-tert-butyl: Indicates a tert-butyl group (a bulky substituent) attached to the third position.
5-methyl: Refers to a methyl group at the fifth position.
6-[2-(morpholin-4-yl)-2-oxoethyl]: This part contains a morpholine ring (a six-membered heterocycle with an oxygen atom) connected to a ketone group.
7H-furo[3,2-g]chromen-7-one: The core structure consists of a furochromene ring fused with a chromenone ring.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative processes can modify the ketone or other functional groups.
Reduction: Reduction reactions may reduce the ketone or other carbonyl groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents and Conditions: These depend on the specific reaction. For example, oxidations often involve reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and novel synthetic methods.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Potential applications as drug candidates (e.g., anticancer agents).
Industry: May serve as a precursor for other compounds or materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare its structure, properties, and biological activities with related molecules to highlight its uniqueness.
Remember that this compound’s detailed investigation requires specialized expertise and access to scientific literature.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-tert-butyl-5-methyl-6-(2-morpholin-4-yl-2-oxoethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H25NO5/c1-13-14-9-16-17(22(2,3)4)12-27-18(16)11-19(14)28-21(25)15(13)10-20(24)23-5-7-26-8-6-23/h9,11-12H,5-8,10H2,1-4H3 |
InChI Key |
QUWLPLBGUIYWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392295.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11392297.png)

![6,7,10-trimethyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392304.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11392321.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392326.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392342.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392345.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11392348.png)

![6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392359.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)
![Ethyl 5-acetyl-2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392382.png)
